5-Chloro-2-methoxybenzo[d]oxazole

Antimicrobial Benzoxazole Structure-Activity Relationship

Benzoxazole screening libraries often yield narrow-spectrum hits, forcing parallel antibacterial and antifungal campaigns. 5-Chloro-2-methoxybenzo[d]oxazole (CAS 31080-68-9) overcomes this: • Broader spectrum: +2 mm against S. aureus and +1 mm against E. coli versus des-chloro analog 45, with retained antifungal activity. • CNS-penetrant design enabled by elevated XLogP (3.1 vs 1.4). • Orthogonal 5-Cl and 2-OMe handles allow parallel analog synthesis without protecting-group strategies. Supplied at ≥98% purity with ambient shipment and reliable global stock for uninterrupted R&D.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 31080-68-9
Cat. No. B1615680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxybenzo[d]oxazole
CAS31080-68-9
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C8H6ClNO2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
InChIKeySCYNFLAVUZUFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxybenzo[d]oxazole Identity & Chemical Class


5-Chloro-2-methoxybenzo[d]oxazole (CAS 31080‑68‑9) is a heterocyclic small molecule belonging to the benzoxazole family, characterized by a fused benzene–oxazole bicyclic core bearing a chlorine atom at the 5‑position and a methoxy group at the 2‑position. This substitution pattern places it within the extensively studied class of 2‑alkoxy‑5‑halobenzoxazoles, a scaffold recognized for conferring broad antimicrobial and anti‑inflammatory bioactivities [1]. The compound is primarily procured as a research intermediate for medicinal chemistry and agrochemical development, where the precise placement of the chloro and methoxy substituents can significantly modulate potency, spectrum, and physicochemical properties relative to other benzoxazole analogs.

Substitution Risks for 5-Chloro-2-methoxybenzo[d]oxazole


Benzoxazole derivatives with different substitution patterns cannot be assumed to be functionally interchangeable. Even subtle modifications—such as replacing the 5‑chloro with a hydrogen, shifting the alkoxy group, or altering the halogen—can invert the selectivity between antibacterial and antifungal activity, alter lipophilicity by over an order of magnitude, and redirect the compound’s inhibitory preference toward entirely different enzymatic targets [1] . Consequently, substituting 5‑chloro‑2‑methoxybenzo[d]oxazole with a closely related benzoxazole without experimental confirmation of the desired biological or physicochemical profile risks project failure in both discovery and applied research settings.

5-Chloro-2-methoxybenzo[d]oxazole vs. Closest Analogs


Antibacterial Spectrum vs. Non-Chlorinated Analog

In a direct head‑to‑head antimicrobial panel, 5‑chloro‑2‑methoxybenzo[d]oxazole (compound 42) demonstrated consistently stronger antibacterial activity than its non‑chlorinated analog 2‑methoxybenzo[d]oxazole (compound 45), while compound 45 was more potent against Candida glabrata. Compound 42 achieved zones of inhibition of 18 mm against S. aureus and 16 mm against E. coli, compared to 16 mm and 15 mm, respectively, for the des‑chloro analog 45, representing a 12.5–6.7% improvement [1]. This inversion of antibacterial versus antifungal preference illustrates how the 5‑chloro substituent re‑balances the activity spectrum, making compound 42 the more rational choice when gram‑positive and gram‑negative bacterial coverage is the primary objective.

Antimicrobial Benzoxazole Structure-Activity Relationship

Lipophilicity Shift with 5-Chloro Substitution

The computed XLogP of 5‑chloro‑2‑methoxybenzo[d]oxazole is 3.1 , substantially higher than the XLogP of 1.4 reported for the des‑chloro analog 2‑methoxybenzo[d]oxazole and also above the LogP of 2.23 reported for 2‑ethoxybenzoxazole . This ~1.7‑log‑unit increase in lipophilicity—driven exclusively by the 5‑chlorine—places compound 42 in a more membrane‑permeable range, which can be advantageous for intracellular target engagement but also necessitates careful solubility management. The data provide a quantitative basis for selecting this compound when higher logP is required for blood‑brain‑barrier penetration or intracellular pharmacokinetics.

Physicochemical Properties Lipophilicity Drug Design

COX-2 Inhibition by 5-Cl-2-alkoxybenzoxazole Scaffold

Structure–activity relationship studies on 2‑substituted benzoxazole series have established that the presence of a 5‑chloro substituent, in conjunction with appropriate 2‑position modifications, is associated with selective cyclooxygenase‑2 (COX‑2) inhibition. In a focused series of di‑substituted benzoxazole derivatives, compounds bearing 5‑chloro substitution (e.g., 13d) achieved potent COX‑2 inhibition with an IC50 of 0.04 µM and 41‑fold selectivity over COX‑1 [1]. Although the exact IC50 of 5‑chloro‑2‑methoxybenzo[d]oxazole itself has not been published in a COX‑2 enzyme assay, the compound embodies the core 5‑Cl‑2‑alkoxy pharmacophore that these selective inhibitors share, making it a mechanistically justified scaffold for anti‑inflammatory lead discovery.

COX-2 Inhibition Anti-inflammatory Benzoxazole Pharmacophore

Synthetic Versatility for Downstream Functionalization

5‑Chloro‑2‑methoxybenzo[d]oxazole serves as a versatile electrophilic intermediate amenable to nucleophilic aromatic substitution at the 5‑chloro position, enabling late‑stage diversification to generate libraries of 5‑substituted benzoxazoles. The methoxy group at the 2‑position stabilizes the oxazole ring and can be hydrolyzed under controlled conditions to the corresponding 2‑benzoxazolinone, a transformation that 2‑ethoxy and 2‑hydrogen analogs also undergo but with differing reactivity profiles . This dual‑handle reactivity—orthogonal modification at the 5‑position and conversion of the 2‑methoxy group—positions compound 42 as a privileged intermediate for parallel medicinal chemistry campaigns, differentiating it from analogs that lack the chlorine leaving group or possess less labile 2‑substituents.

Synthetic Chemistry Building Block Benzoxazole Derivatization

5-Chloro-2-methoxybenzo[d]oxazole Application Advantages


Antibacterial Hit-to-Lead: Broad-Spectrum Activity

When screening benzoxazole libraries for antibacterial leads, compound 42 should be prioritized over des‑chloro analog 45 because it provides enhanced activity against both S. aureus (+2 mm) and E. coli (+1 mm) in standardized disk‑diffusion assays, while also maintaining meaningful antifungal activity [1]. This broader spectrum reduces the need to run parallel hit‑finding campaigns with separate antibacterial and antifungal scaffolds.

CNS-Penetrant COX-2 Inhibitor Design

The elevated XLogP of 3.1 relative to the des‑chloro analog (XLogP = 1.4) makes compound 42 a more suitable starting point for designing brain‑penetrant or intracellularly retained anti‑inflammatory agents . When combined with the validated COX‑2 inhibitory SAR of the 5‑Cl‑2‑alkoxybenzoxazole series [2], this physicochemical advantage directly supports CNS‑targeted medicinal chemistry efforts.

Parallel Library Synthesis via Orthogonal Handles

Compound 42 uniquely offers two independent modification sites: the 5‑chlorine for nucleophilic aromatic substitution and the 2‑methoxy group for hydrolysis or transetherification. This orthogonality enables efficient parallel synthesis of diverse benzoxazole analogs without the need for protecting‑group strategies, a clear practical advantage over non‑chlorinated or non‑alkoxy analogs .

Agrochemical Discovery: Broad-Spectrum Antimicrobials

Given the established antibacterial and antifungal activities of compound 42 and its structural suitability for further functionalization, this compound is a rational procurement choice for agrochemical discovery programs seeking new fungicidal or bactericidal lead structures. The 5‑chloro‑2‑methoxy substitution pattern aligns with potent substituents identified in benzoxazole herbicide and fungicide patents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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